molecular formula C11H14BrNO2 B13705288 4-(5-Bromo-2-methoxyphenyl)morpholine

4-(5-Bromo-2-methoxyphenyl)morpholine

Cat. No.: B13705288
M. Wt: 272.14 g/mol
InChI Key: NUPBXYDSUSTQTR-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)morpholine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)morpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder are commonly used for bromination.

    Acetylation: Acetic anhydride is used for acetylation.

    Deacetylation: Deacetylation is typically achieved using acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

NUPBXYDSUSTQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCOCC2

Origin of Product

United States

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